molecular formula C15H22ClN3O2 B12046720 Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B12046720
M. Wt: 311.81 g/mol
InChI Key: BKTUXWHCIYIDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22ClN3O2 It is a piperidine derivative that features a pyrimidine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrimidine compounds. One common method includes the use of tert-butyl 4-piperidinecarboxylate as a starting material, which is then reacted with 2-chloro-6-methylpyrimidine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring or the pyrimidine moiety.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized piperidine or pyrimidine derivatives.

    Reduction: Formation of reduced piperidine or pyrimidine derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O2/c1-10-9-12(18-13(16)17-10)11-5-7-19(8-6-11)14(20)21-15(2,3)4/h9,11H,5-8H2,1-4H3

InChI Key

BKTUXWHCIYIDLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.